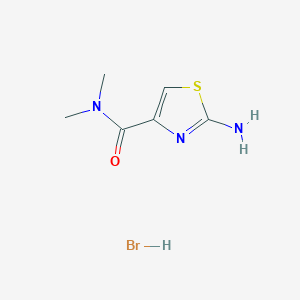

2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide

Description

2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrobromide is a thiazole-derived carboxamide salt. The compound features a dimethyl-substituted carboxamide group at position 4 of the thiazole ring and an amino group at position 2. Its hydrobromide salt form enhances solubility and stability, common in pharmaceutical applications.

Properties

IUPAC Name |

2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS.BrH/c1-9(2)5(10)4-3-11-6(7)8-4;/h3H,1-2H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWXPJYEZKAACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CSC(=N1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide typically involves the reaction of thiazole derivatives with appropriate amines and carboxylic acid derivatives. One common method involves the reaction of 2-aminothiazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

The 2-amino thiazole scaffold has emerged as a significant structure in drug discovery due to its diverse pharmacological properties. Research indicates that derivatives of 2-amino thiazoles exhibit potent anticancer activities against various human cancer cell lines, including breast, lung, colon, and melanoma. For instance, specific compounds derived from this scaffold have shown selective nanomolar inhibitory effects on cancer cells such as A549 (lung cancer) and HT29 (colon cancer) with IC50 values as low as 2.01 µM .

Table 1: Anticancer Activity of 2-Amino Thiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| Compound A | HT29 | 2.01 | Cytotoxic |

| Compound B | A549 | 5.00 | Cytotoxic |

| Compound C | HeLa | 3.50 | Cytotoxic |

Antimicrobial Properties

Beyond anticancer applications, 2-amino thiazole derivatives have demonstrated significant antimicrobial properties. Studies reveal that these compounds can effectively combat both Gram-positive and Gram-negative bacteria, as well as fungal strains. The derivatives have been shown to possess higher antimicrobial activity compared to standard antibiotics .

Table 2: Antimicrobial Activity of 2-Amino Thiazole Derivatives

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| Compound D | S. aureus (Gram+) | 32.6 µg/mL | Antibacterial |

| Compound E | E. coli (Gram-) | 47.5 µg/mL | Antibacterial |

| Compound F | A. niger (Fungal) | 25.0 µg/mL | Antifungal |

Neuroprotective and Anti-inflammatory Effects

Recent investigations have highlighted the neuroprotective and anti-inflammatory potential of thiazole derivatives. These compounds are being explored for their ability to modulate inflammatory pathways and protect neuronal cells from damage, suggesting their possible use in treating neurodegenerative diseases .

Synthetic Pathways and Derivative Development

The synthesis of 2-amino thiazole derivatives typically involves several chemical reactions that enhance their biological activity. Various synthetic methods have been documented, including the use of different substituents that can significantly influence the pharmacological profile of the resulting compounds .

Table 3: Synthetic Pathways for 2-Amino Thiazole Derivatives

| Step No. | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Nucleophilic substitution | Thioamide + Halogen |

| Step 2 | Cyclization | Aldehyde + Amino compound |

| Step 3 | Functionalization | Acylation with carboxylic acid |

Case Studies and Clinical Implications

Several case studies illustrate the therapeutic potential of 2-amino thiazole derivatives:

- Case Study A : A derivative demonstrated significant tumor growth inhibition in an A375 xenograft model in mice, showcasing its potential for development into a cancer treatment .

- Case Study B : Another study reported a derivative's effectiveness against resistant strains of bacteria, indicating its promise as a new antibiotic candidate .

Mechanism of Action

The mechanism of action of 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in the case of anticancer activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The dimethyl group in the target compound increases lipophilicity compared to the methoxyethyl group in . Bromo substituents () add steric bulk and alter electronic properties.

- Synthesis : The target compound’s hydrobromide salt likely forms via neutralization of the free base with HBr, analogous to methods in . In contrast, Compounds 29 and 31 () require multi-step amide couplings and deprotections .

Spectroscopic and Purity Comparisons

- Target Compound: No direct spectral data is available, but its hydrochloride analog () shares core structural features.

- Compound 29/31 : High purity (98–99% by HPLC) and detailed NMR/mass spectrometry data validate their structures .

- Nitrothiazole Analog (): Features distinct IR peaks (NO₂ stretch at 1410 cm⁻¹) and 1H NMR shifts (δ 8.11 for thiazole CH), absent in the target compound .

Biological Activity

Chemical Structure and Properties

2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide is a thiazole derivative with the molecular formula . The compound is characterized by a thiazole ring containing both sulfur and nitrogen, contributing to its unique biological properties. Its synthesis typically involves the reaction of thiazole derivatives with amines and carboxylic acids under controlled conditions.

Antimicrobial Properties

Research indicates that 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide exhibits significant antimicrobial activity. Studies have shown that compounds within the thiazole family can inhibit the growth of various bacterial strains. For instance, a study demonstrated that certain thiazole derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can significantly reduce the viability of cancer cell lines, such as A549 (human pulmonary adenocarcinoma) and Caco-2 (colorectal adenocarcinoma). The data indicate that the compound's effectiveness varies with different cell lines, highlighting its potential for targeted cancer therapies. For example, treatment with 100 µM of this compound resulted in a notable decrease in cell viability in Caco-2 cells compared to untreated controls (p < 0.001) .

Case Study: Caco-2 Cell Line

A specific case study involved exposing Caco-2 cells to various thiazole derivatives, including 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide. The results showed:

| Compound | Viability (%) | Statistical Significance |

|---|---|---|

| Control | 100 | - |

| Test Compound | 39.8 | p < 0.001 |

This data suggests that the compound has a strong inhibitory effect on colorectal cancer cells.

The biological activity of 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide is believed to involve its interaction with specific molecular targets such as enzymes or receptors. It may disrupt normal cellular functions by binding to DNA or proteins, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

When compared to other thiazole derivatives like 2-Aminothiazole and N,N-Dimethylthiazole-4-carboxamide, 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide shows enhanced reactivity due to its unique substitution pattern. This specificity contributes to its distinct biological activities and potential applications in drug development .

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies may focus on:

- In vivo studies : Assessing the efficacy and safety in animal models.

- Structure-activity relationship (SAR) : Understanding how modifications to the structure affect biological activity.

- Therapeutic applications : Exploring potential uses in treating infections and cancers.

Q & A

Q. Basic Characterization

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.8–3.2 ppm confirm N,N-dimethyl groups; δ 6.5–7.5 ppm for thiazole protons .

- ¹³C NMR : Signals near 160–170 ppm indicate carbonyl carbons .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 244.1 (free base) and 325.0 (hydrobromide salt) verify molecular weight .

Advanced Techniques : - High-Performance Liquid Chromatography (HPLC) : Purity >98% achieved using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns critical for stability studies .

What are the common side reactions or impurities encountered during synthesis, and how can they be mitigated?

Q. Basic Challenges

- Thiazole ring oxidation : Minimized by inert atmospheres (N₂/Ar) during reflux .

- Hydrobromide salt hydrolysis : Controlled by maintaining pH <3 in aqueous workups .

Advanced Contradictions : - Byproduct formation :

- Undesired isomers: Reverse addition of reagents (e.g., thiourea before bromoketone) reduces regioisomers .

- Dimerization: Dilute reaction conditions (0.1–0.5 M) suppress intermolecular coupling .

How does the hydrobromide counterion influence the compound’s physicochemical properties compared to other salts?

Q. Basic Properties

- Solubility : Hydrobromide salt enhances aqueous solubility (≥50 mg/mL) versus hydrochloride or free base forms .

- Stability : HBr improves crystallinity and reduces hygroscopicity, critical for long-term storage .

Advanced Analysis : - Diffusion-ordered spectroscopy (DOSY) : Reveals ion-pairing effects in solution, impacting bioavailability .

- Thermogravimetric Analysis (TGA) : Hydrobromide decomposes at 220–240°C, higher than acetate salts (180–200°C) .

What strategies are recommended for analyzing biological activity, and how should researchers address conflicting data?

Q. Basic Screening

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer activity using MTT assays .

Advanced Mechanistic Studies : - Molecular docking : Target thiazole-binding enzymes like E. coli MurB (PDB ID: 1MBT) to rationalize activity .

- Metabolomics : LC-MS/MS tracks metabolic stability and degradation pathways in hepatic microsomes .

Data Contradiction Resolution : - Batch variability : Ensure salt stoichiometry (1:1 HBr ratio) via elemental analysis .

- Cell-line specificity : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) to confirm target selectivity .

What are the key considerations for designing derivatives to enhance bioactivity or reduce toxicity?

Q. Basic Derivative Design

- Functional group modifications : Replace dimethylamine with morpholine or piperazine to modulate lipophilicity .

- Heterocycle fusion : Attach triazole or pyrimidine rings to improve target engagement .

Advanced Methodologies : - QSAR modeling : Correlate Hammett σ values of substituents with IC₅₀ data to predict potency .

- Prodrug strategies : Introduce ester moieties (e.g., ethyl carboxylates) for enhanced membrane permeability .

How can researchers validate the compound’s stability under various storage and experimental conditions?

Q. Basic Stability Testing

- Forced degradation : Expose to heat (60°C), light (UV-A), and humidity (75% RH) for 14 days; monitor via HPLC .

Advanced Protocols : - Solid-state NMR : Detect polymorphic transitions affecting shelf life .

- Accelerated stability studies : Use Arrhenius modeling to predict degradation kinetics at 25°C/60% RH .

What analytical techniques are critical for resolving spectral data ambiguities (e.g., overlapping NMR peaks)?

Q. Basic Resolution

- COSY and HSQC NMR : Assign proton-proton coupling and carbon-proton correlations in crowded regions .

Advanced Tools : - Cryoprobes : Enhance sensitivity for low-concentration samples (<1 mM) .

- Dynamic NMR : Resolve rotameric equilibria of dimethylamino groups by variable-temperature studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.